Methyl b-D-xylofuranoside
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Overview
Description
Methyl b-D-xylofuranoside is a methyl glycoside derived from D-xylose, a five-carbon sugar. It is characterized by the replacement of the hydrogen atom of the anomeric hydroxyl group with a methyl group. This compound is part of the furanose family, which are essential components in the backbone of nucleic acids and complex polysaccharides found in various organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl b-D-xylofuranoside can be synthesized through the methylation of D-xylose. The process typically involves the use of methanol and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include heating the mixture to promote the reaction .
Industrial Production Methods: Industrial production of methyl beta-D-xylofuranoside follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl b-D-xylofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of methyl beta-D-xylofuranoside, such as methyl beta-D-xylopyranoside and other substituted furanosides .
Scientific Research Applications
Methyl b-D-xylofuranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme activity.
Medicine: Research into its potential therapeutic uses includes its role in drug delivery systems and as a precursor for antiviral and anticancer agents.
Mechanism of Action
The mechanism by which methyl beta-D-xylofuranoside exerts its effects involves its interaction with specific enzymes and receptors. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and the release of D-xylose. This process is crucial in various metabolic pathways and can influence cellular functions and signaling .
Comparison with Similar Compounds
- Methyl beta-D-xylopyranoside
- Methyl alpha-D-arabinofuranoside
- Methyl beta-D-ribofuranoside
- Methyl beta-D-lyxofuranoside
Comparison: Methyl b-D-xylofuranoside is unique due to its specific furanose ring structure, which imparts distinct conformational properties compared to its pyranose counterparts. This structural difference affects its reactivity and interaction with biological molecules, making it a valuable compound in various research applications .
Properties
CAS No. |
1824-97-1 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
NALRCAPFICWVAQ-JGWLITMVSA-N |
SMILES |
COC1C(C(C(O1)CO)O)O |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O |
Origin of Product |
United States |
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